4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride physical properties
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, a representative synthetic protocol, and a logical workflow for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride. This compound serves as a key intermediate in synthetic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and materials science applications.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical identification data for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride.
| Property | Value | Citation(s) |
| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | [1] |
| CAS Number | 112539-09-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 259.71 g/mol | [2] |
| Appearance | White crystals, powder, or crystalline powder | [1] |
| Melting Point | 104.0 - 113.0 °C | [1] |
| Purity (Assay) | ≥96.0 to ≤104.0% (Titration ex Chloride) | [1] |
| Form | Solid | [2] |
| MDL Number | MFCD00219329 | [2] |
| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N | [1][2] |
| SMILES String | ClS(=O)(=O)C1=CC=C(C=C1)N1CCCC1=O | [1][2] |
Representative Synthesis Protocol
Reaction: 1-phenylpyrrolidin-2-one + Chlorosulfonic Acid → 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
Materials and Equipment:
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500 mL round-bottom flask with a mechanical stirrer
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Cooling bath (ice/water)
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Heating mantle
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Gas absorption trap or well-ventilated fume hood
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Suction filtration apparatus (Büchner funnel)
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1-phenylpyrrolidin-2-one
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Chlorosulfonic acid (freshly distilled recommended)[3]
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Crushed ice and water
Procedure:
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Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer and place it in a cooling bath.
-
Reagent Charging: Carefully charge the flask with 4-5 molar equivalents of chlorosulfonic acid. Begin stirring and cool the acid to approximately 10-15 °C using the cooling bath[3].
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Addition of Starting Material: Gradually add 1 molar equivalent of 1-phenylpyrrolidin-2-one to the cooled chlorosulfonic acid over 15-20 minutes. Maintain the internal temperature below 20 °C during the addition. Significant evolution of hydrogen chloride gas is expected[3].
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60 °C for approximately two hours, or until the evolution of HCl gas subsides, indicating the reaction is complete[3].
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Quenching and Precipitation: Cool the resulting viscous liquid to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to decompose the excess chlorosulfonic acid. This step must be performed in a fume hood[3].
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Isolation: The solid 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride product will precipitate. Collect the solid by suction filtration and wash it thoroughly with cold water to remove residual acid[3].
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Drying and Purification: The crude product can be dried on a porous plate or in a vacuum oven at low heat. If a higher purity is required, recrystallization from a suitable solvent like benzene or a toluene/hexane mixture can be performed[3].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the representative synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride.
Biological Context and Applications
While many benzenesulfonamide derivatives are known for their wide range of biological activities, including acting as carbonic anhydrase inhibitors or possessing anti-inflammatory properties, specific biological functions or roles in signaling pathways for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride itself are not prominently documented in the literature[4][5]. Its primary role is that of a versatile chemical intermediate. The sulfonyl chloride group is highly reactive and allows for the straightforward synthesis of a diverse library of sulfonamides and sulfonate esters through reactions with various amines and alcohols, respectively. These derivatives are then evaluated by researchers in drug discovery for potential therapeutic applications.
References
- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
